molecular formula C23H28D4O5 B593915 17-phenyl trinor Prostaglandin F2alpha-d4 CAS No. 58976-50-4

17-phenyl trinor Prostaglandin F2alpha-d4

Cat. No. B593915
CAS RN: 58976-50-4
M. Wt: 392.5
InChI Key: YFHHIZGZVLHBQZ-QOHQNJFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“17-phenyl trinor Prostaglandin F2alpha-d4” is a metabolically stable analog of PGF2alpha and is a potent agonist for the FP receptor . It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of 17-phenyl trinor PGF2alpha by GC- or LC-mass spectrometry .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H28D4O5 . It has a formula weight of 392.5 . The InChi Code is InChI=1S/C23H32O5/c24-18 (13-12-17-8-4-3-5-9-17)14-15-20-19 (21 (25)16-22 (20)26)10-6-1-2-7-11-23 (27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2, (H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 .


Physical And Chemical Properties Analysis

The compound is soluble in DMF, DMSO, and Ethanol . It is less soluble in PBS (pH 7.2) . .

Scientific Research Applications

Biological Activities and Effects

  • Luteolytic Activity and Blood Pressure Responses : The 17-phenyl-trinor-prostaglandins exhibit significant biological activities. For instance, in the hamster antifertility assay, which measures luteolytic activity, 17-phenyl-18,19,20-trinor prostaglandin F2alpha showed about 90 times the potency of PGF2alpha. Additionally, it demonstrated notable effects on rat blood pressure, being significantly more potent than PGF2alpha in this regard (Miller et al., 1975).

Ocular Applications

  • Intraocular Pressure and Pupil Responses : Studies on feline eyes have shown that PGF2alpha and 17-phenyl trinor PGE2 decrease intraocular pressure and pupil diameter, suggesting their potential application in ophthalmology (Bhattacherjee et al., 1999).
  • Metabolism in Ocular Tissue : Bimatoprost, a derivative of 17-phenyl-trinor prostaglandin F2alpha, is metabolized in human and rabbit ocular tissues to produce a potent prostaglandin FP receptor agonist, which may account for its ocular hypotensive effect (Hellberg et al., 2003).

Impact on Adipose Differentiation

  • Inhibition of Adipocyte Precursors Differentiation : Research has shown that certain FP receptor agonists, including 17-phenyl trinor PGE2, can significantly inhibit the differentiation of adipocyte precursors in primary culture, suggesting potential applications in studies related to adipogenesis and obesity (Serrero & Lepak, 1997).

Potential in Cancer Treatment

  • Antagonistic Effect in Breast Cancer : A study on the effect of 17-trifluoromethyl phenyl trinor prostaglandin F2alpha showed its potential as an antitumor candidate for breast cancer, suggesting its value in cancer research and treatment (Mutukuru & Vijayakumar, 2021).

Impact on Nasal Patency

  • Effects on Nasal Patency in Humans : Topical application of 17 phenyl trinor PGE2 has been found to increase nasal patency in humans, indicating its potential therapeutic application in conditions affecting nasal airflow (Karim et al., 1978).

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-QOHQNJFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-phenyl trinor Prostaglandin F2alpha-d4
Reactant of Route 2
17-phenyl trinor Prostaglandin F2alpha-d4
Reactant of Route 3
17-phenyl trinor Prostaglandin F2alpha-d4
Reactant of Route 4
17-phenyl trinor Prostaglandin F2alpha-d4
Reactant of Route 5
17-phenyl trinor Prostaglandin F2alpha-d4
Reactant of Route 6
17-phenyl trinor Prostaglandin F2alpha-d4

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